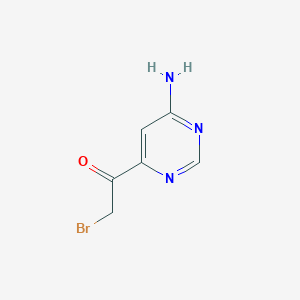
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone, also known as APE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrimidine and is commonly used as a reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophilic molecules. This reaction leads to the formation of covalent bonds between this compound and the target molecule. The covalent bond formation is irreversible and can lead to the inhibition of enzymatic activity.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects on cells. It has been reported to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. This compound has also been shown to inhibit the activity of certain enzymes, including proteases and kinases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yield. This compound is also stable under a wide range of conditions, making it suitable for use in various chemical reactions.
One limitation of this compound is its potential toxicity. It has been reported to be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone. One area of interest is the development of new drugs based on this compound. Researchers are exploring the potential of this compound derivatives as anticancer agents and other therapeutics.
Another area of interest is the use of this compound as a reagent in new chemical reactions. Researchers are exploring the potential of this compound in the synthesis of new pyrimidine derivatives and other compounds.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a relatively simple compound to synthesize and has been used as a reagent in various chemical reactions. This compound has also been shown to have biochemical and physiological effects on cells and has potential applications in the development of new drugs. While there are limitations to the use of this compound in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone involves the reaction of 6-aminopyrimidine with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in high yield after purification. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has been extensively studied for its potential applications in scientific research. It has been used as a reagent in various chemical reactions, including the synthesis of pyrimidine derivatives and the preparation of fluorescent probes. This compound has also been used in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
117053-51-7 |
|---|---|
Molekularformel |
C6H6BrN3O |
Molekulargewicht |
216.04 g/mol |
IUPAC-Name |
1-(6-aminopyrimidin-4-yl)-2-bromoethanone |
InChI |
InChI=1S/C6H6BrN3O/c7-2-5(11)4-1-6(8)10-3-9-4/h1,3H,2H2,(H2,8,9,10) |
InChI-Schlüssel |
ADJKQNJIWYGIJV-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN=C1N)C(=O)CBr |
Kanonische SMILES |
C1=C(N=CN=C1N)C(=O)CBr |
Synonyme |
Ethanone, 1-(6-amino-4-pyrimidinyl)-2-bromo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



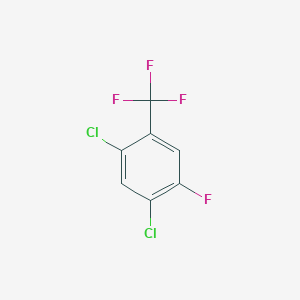
![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)

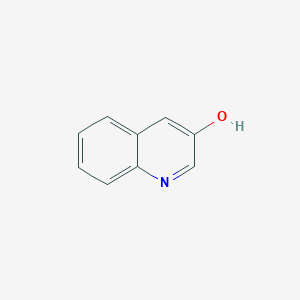

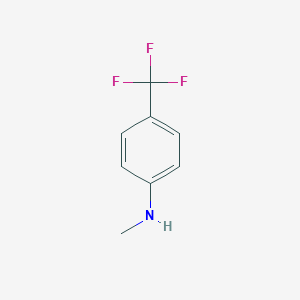
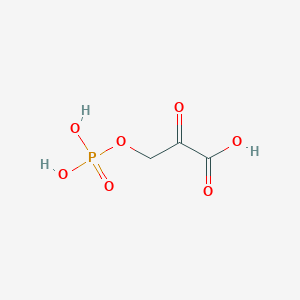
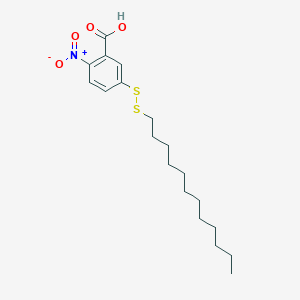

![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
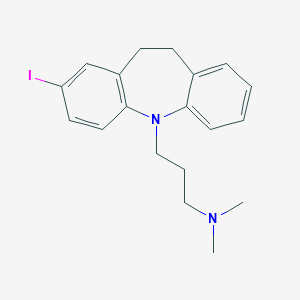
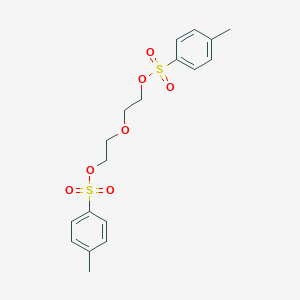
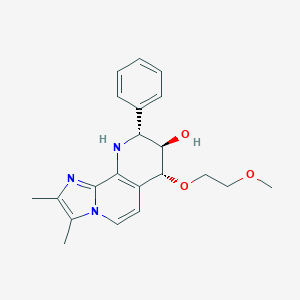
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)